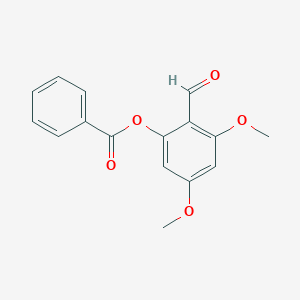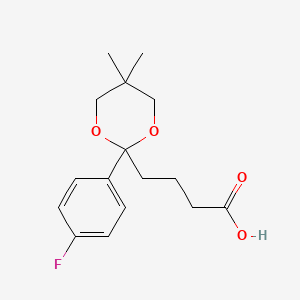
N-(カルボベンゾキシ)ドパミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Carbobenzyloxy)dopamine (N-CBD) is a novel synthetic catecholamine molecule that has been used for a variety of scientific research applications. It is a derivative of dopamine, a neurotransmitter that plays an important role in the brain and is involved in many physiological processes. N-CBD has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
科学的研究の応用
水からのドーパミン除去
“N-(カルボベンゾキシ)ドパミン”は、水域からのドーパミン除去に重要な役割を果たします {svg_1}. 高度酸化プロセス(AOP)は、廃水中の有害で有毒な化合物を除去する最も効果的な技術の1つです {svg_2}. この文脈において、Feベースの多層カーボンナノチューブ(MWCNT)が合成され、ドーパミンAOPに適用されました {svg_3}. これらの材料は、水からのドーパミン除去において高い効率を示し、最大99%の除去を実現しました {svg_4}.
神経伝達物質の役割
“N-(カルボベンゾキシ)ドパミン”が関連するドーパミンは、ヒトの体における重要な神経伝達物質です {svg_5}. ドーパミンは、認知や感情などのヒトの活動において重要な役割を果たします {svg_6}. 神経調節物質であるドーパミン系は、運動制御とホルモンの放出に関与し、その機能不全はパーキンソン病やアルツハイマー病などの神経疾患と関連しています {svg_7}.
運動障害の治療法開発
研究により、ドーパミンは単なるノルエピネフリン合成の中間体以上の役割を果たし、運動の神経生物学において重要な役割を果たす完全な神経伝達物質としての地位を高めました {svg_8}. これは、運動障害の治療法開発における標的として使用されるようになりました {svg_9}.
いくつかの精神疾患の病因
ドーパミンは、統合失調症、依存症、双極性障害、パーキンソン病などのいくつかの精神疾患の病因における主要な役割を果たすことが明らかになっています {svg_10}. ドーパミンに関するこの理解は、さまざまな神経精神医学的状態の標的治療のための基礎を築きました {svg_11}.
ヒトの行動と健康への影響
多面的神経伝達物質であるドーパミンは、ヒトの行動と健康に影響を与えます {svg_12}. 生理学的状態と疾患状態におけるドーパミン伝達とシグナル伝達を決定する遺伝的、エピジェネティック、分子、および環境的要因に関する研究が進行中です {svg_13}.
電気化学的およびドーパミンセンシング
“N-(カルボベンゾキシ)ドパミン”は、ドーパミン検出のためのセンサー開発に使用できます {svg_14}. 0.20 V(vs. Ag/AgCl)で動作するセンサーは、0.05〜782 μMの範囲でドーパミンを検出でき、検出限界は17 nMです {svg_15}.
作用機序
Target of Action
N-(Carbobenzyloxy)dopamine is a derivative of dopamine, a major catecholamine neurotransmitter in the brain. Dopamine acts through two different subclasses of receptors including D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors . These receptors are involved in regulating multiple functions including voluntary action, reward, circadian rhythm, consciousness, and cognition .
Mode of Action
Dopamine release from axon terminals may occur with different mechanisms: action potential propagation-induced membrane depolarization evokes release from the vesicular stores . The action of dopamine released is primarily terminated by its reuptake into the presynaptic terminals .
Biochemical Pathways
Dopamine is synthesized in two steps: hydroxylation of L-tyrosine to DOPA catalyzed by tyrosine hydroxylase (TH), and further decarboxylation of DOPA to dopamine via aromatic L-amino acid decarboxylase (AADC) enzyme . Dopamine is stored in the cytoplasm and in at least two different vesicular pools . The vesicular monoamine transporter concentrates dopamine into vesicles, protecting it from enzymatic degradation .
Pharmacokinetics
Dopamine and norepinephrine have predictable pharmacokinetics . The pharmacodynamic effects of dopamine show much inter-individual variability and unpredictability .
Result of Action
The result of N-(Carbobenzyloxy)dopamine’s action would be expected to be similar to that of dopamine. Dopamine regulates a variety of functions including voluntary action, reward, circadian rhythm, consciousness, and cognition . An adequate balance of dopamine assures a state of happiness while overexcitation of the dopamine system leads to manic and psychotic responses .
Action Environment
The action of N-(Carbobenzyloxy)dopamine, like dopamine, can be influenced by various environmental factors. For instance, stress activates the mesolimbic pathway that causes an increase in dopamine over the synapse with reduced reuptake . This results in the activation of dopamine receptors which contributes to stress .
将来の方向性
生化学分析
Biochemical Properties
N-(Carbobenzyloxy)dopamine, as an intermediate in the synthesis of dopamine, may interact with enzymes involved in dopamine metabolism. These include tyrosine hydroxylase, which converts tyrosine into L-DOPA, and aromatic L-amino acid decarboxylase, which produces dopamine by decarboxylation of DOPA . The nature of these interactions is likely enzymatic, with N-(Carbobenzyloxy)dopamine serving as a substrate or product.
Cellular Effects
The effects of N-(Carbobenzyloxy)dopamine on cells are not well-studied. Given its role in dopamine synthesis, it may influence cell function by contributing to dopamine production. Dopamine impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of N-(Carbobenzyloxy)dopamine is not well-understood. It may exert its effects at the molecular level through its involvement in dopamine synthesis. Dopamine can bind to dopamine receptors, influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Dopamine, which N-(Carbobenzyloxy)dopamine helps synthesize, has been shown to have complex dynamics in the brain, with its effects changing over time .
Metabolic Pathways
N-(Carbobenzyloxy)dopamine is involved in the metabolic pathway of dopamine synthesis. It interacts with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase
Transport and Distribution
Dopamine, which N-(Carbobenzyloxy)dopamine helps synthesize, is transported by the dopamine transporter (DAT), a membrane-spanning protein that pumps dopamine out of the synaptic cleft back into the cytosol .
Subcellular Localization
Dopamine receptors, which would interact with dopamine synthesized from N-(Carbobenzyloxy)dopamine, have been found in discrete signaling sites along the plasma membrane .
特性
| { "Design of the Synthesis Pathway": "The synthesis of N-(Carbobenzyloxy)dopamine involves the protection of dopamine with a carbobenzyloxy group followed by N-alkylation with a suitable alkylating agent.", "Starting Materials": ["Dopamine", "Carbobenzoxy chloride", "Sodium hydroxide", "Diethyl ether", "Hydrochloric acid", "Sodium sulfate", "Sodium bicarbonate"], "Reaction": [ "Step 1: Dissolve dopamine in diethyl ether and add sodium hydroxide to adjust the pH to 10-11.", "Step 2: Add carbobenzoxy chloride dropwise to the reaction mixture and stir for 2-3 hours at room temperature.", "Step 3: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "Step 4: Extract the product with diethyl ether and wash the organic layer with water, sodium bicarbonate, and brine.", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain N-(Carbobenzyloxy)dopamine as a white solid." ] } | |
CAS番号 |
37034-22-3 |
分子式 |
C₁₆H₁₇NO₄ |
分子量 |
287.31 |
同義語 |
N-Carbobenzoxydopamine; N-[2-(3,4-Dihydroxyphenyl)ethyl]carbamic acid benzyl ester; N-(Benzyloxycarbonyl)dopamine; [2-(3,4-Dihydroxyphenyl)ethyl]carbamic Acid Phenylmethyl Ester; (3,4-Dihydroxyphenethyl)carbamic Acid Benzyl Ester; N-[2-(3,4-dihydroxy |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulene](/img/structure/B1145178.png)

